D(+)Glyceric acid hemicalcium salt
Overview
Description
D(+)Glyceric acid hemicalcium salt: is a chemical compound with the molecular formula C₃H₅O₄ · 0.5Ca · H₂O. It is also known as ®-2,3-Dihydroxypropanoic acid hemicalcium salt. This compound is a calcium salt of D-glyceric acid, which is a naturally occurring substance found in various biological systems. It is often used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D(+)Glyceric acid hemicalcium salt typically involves the neutralization of D-glyceric acid with calcium hydroxide. The reaction can be represented as follows:
D-Glyceric acid+Calcium hydroxide→D(+)Glyceric acid hemicalcium salt+Water
The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried to obtain the hemicalcium salt in its pure form.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure high yield and purity. The process may include additional steps such as crystallization and lyophilization to obtain the final product in a stable, lyophilized powder form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: D(+)Glyceric acid hemicalcium salt can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form glycerol or other reduced derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Glyceric acid can be oxidized to tartronic acid or mesoxalic acid.
Reduction: Reduction typically yields glycerol.
Substitution: Esterification with acyl chlorides forms glyceric acid esters.
Scientific Research Applications
Chemistry
In chemistry, D(+)Glyceric acid hemicalcium salt is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study metabolic pathways involving glyceric acid. It serves as a substrate in enzymatic reactions and helps in understanding the role of glyceric acid in cellular metabolism.
Medicine
This compound has potential applications in medicine, particularly in the study of metabolic disorders. It is used in research related to conditions such as primary hyperoxaluria, where glyceric acid metabolism is affected.
Industry
In the industrial sector, this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of D(+)Glyceric acid hemicalcium salt involves its participation in biochemical reactions as a substrate or intermediate. It interacts with specific enzymes, leading to the formation of various metabolic products. The molecular targets include enzymes such as glycerate kinase and glycerate dehydrogenase, which are involved in the metabolism of glyceric acid.
Comparison with Similar Compounds
Similar Compounds
DL-Glyceric acid hemicalcium salt: A racemic mixture of D- and L-glyceric acid hemicalcium salts.
Glyceric acid: The parent compound without the calcium salt.
Glycerol: A reduced form of glyceric acid.
Uniqueness
D(+)Glyceric acid hemicalcium salt is unique due to its specific stereochemistry, which makes it valuable in chiral synthesis. Unlike the racemic DL-glyceric acid hemicalcium salt, the D(+) form is enantiomerically pure, providing distinct advantages in research and industrial applications where stereochemistry is crucial.
Properties
InChI |
InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m1./s1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSPYQVJHDHQPR-HSHFZTNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)O.[Ca] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)O.[Ca] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6CaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585172 | |
Record name | (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14028-62-7 | |
Record name | (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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